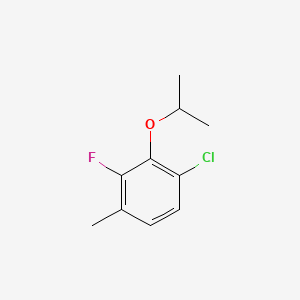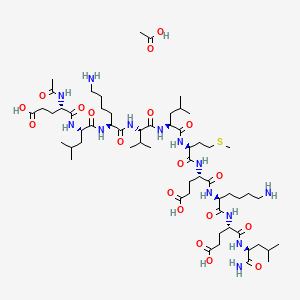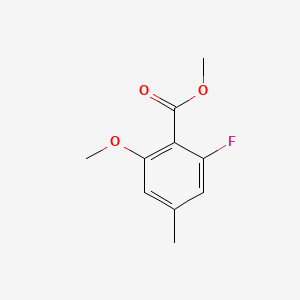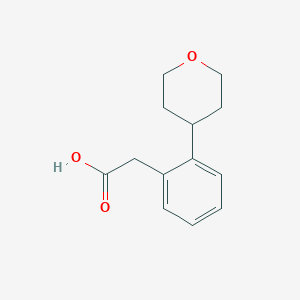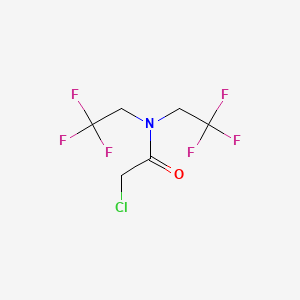
5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound that features both isoindoline and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic synthesis. The process may start with the preparation of the isoindoline and piperidine intermediates, followed by their coupling under specific conditions. Common reagents might include amines, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(6-Aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: can be compared with other isoindoline or piperidine derivatives.
Unique Features: Its unique combination of functional groups and structural features may confer specific biological activities or chemical reactivity not seen in other compounds.
List of Similar Compounds
Isoindoline derivatives: Compounds with similar isoindoline structures.
Piperidine derivatives: Compounds with similar piperidine structures.
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C19H23N3O4 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
5-(6-aminohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O4/c20-10-4-2-1-3-5-12-6-7-13-14(11-12)19(26)22(18(13)25)15-8-9-16(23)21-17(15)24/h6-7,11,15H,1-5,8-10,20H2,(H,21,23,24) |
Clé InChI |
KSNQQAFHDQJGFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


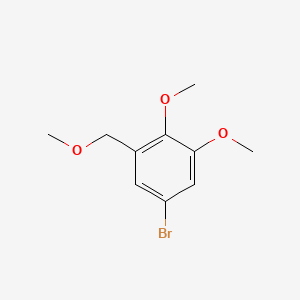
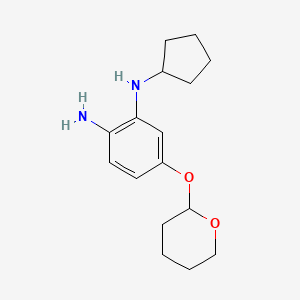
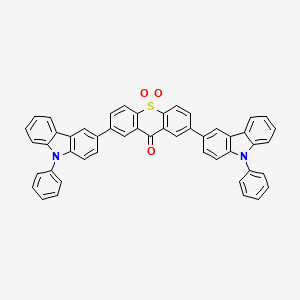
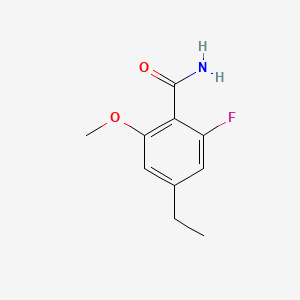
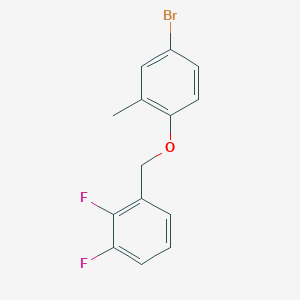
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)

